1,2-Bis(4-chlorophenyl)-3,5-diphenyl-1H-pyrrole
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Overview
Description
1,2-Bis(4-chlorophenyl)-3,5-diphenyl-1H-pyrrole is an organic compound with a complex structure that includes two 4-chlorophenyl groups and two phenyl groups attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-chlorophenyl)-3,5-diphenyl-1H-pyrrole typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate then undergoes cyclization with an amine to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-chlorophenyl)-3,5-diphenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation, nitration, and sulfonation reactions can occur, introducing different functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding amines.
Scientific Research Applications
1,2-Bis(4-chlorophenyl)-3,5-diphenyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-chlorophenyl)-3,5-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) disulfide: Similar in structure but contains sulfur atoms instead of the pyrrole ring.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene: Contains similar chlorophenyl groups but has a different core structure.
Uniqueness
1,2-Bis(4-chlorophenyl)-3,5-diphenyl-1H-pyrrole is unique due to its pyrrole ring, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
801278-19-3 |
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Molecular Formula |
C28H19Cl2N |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
1,2-bis(4-chlorophenyl)-3,5-diphenylpyrrole |
InChI |
InChI=1S/C28H19Cl2N/c29-23-13-11-22(12-14-23)28-26(20-7-3-1-4-8-20)19-27(21-9-5-2-6-10-21)31(28)25-17-15-24(30)16-18-25/h1-19H |
InChI Key |
BLVJJVZZTJDGBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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